

An In-depth Technical Guide to N-(Benzylloxycarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(Benzylloxycarbonyl)-D-phenylalanine*

Cat. No.: *B554491*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(Benzylloxycarbonyl)-D-phenylalanine**, a key building block in peptide synthesis and a molecule of interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, relevant experimental protocols, and known biological activities, presenting the information in a clear and accessible format for laboratory use.

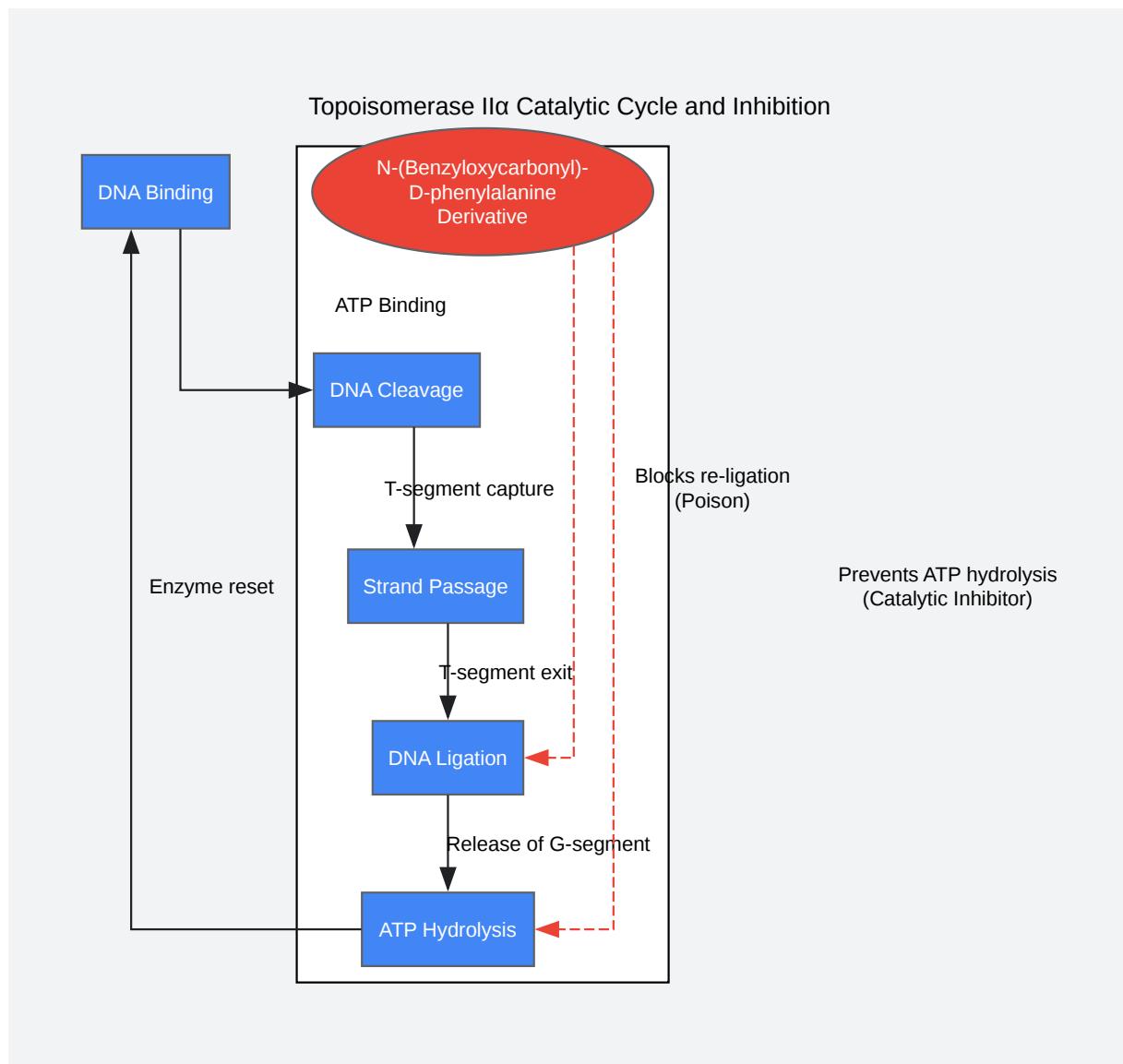
Core Identifiers and Physicochemical Properties

N-(Benzylloxycarbonyl)-D-phenylalanine, commonly abbreviated as Z-D-Phe-OH or Cbz-D-Phe-OH, is a derivative of the D-isomer of the amino acid phenylalanine. The benzylloxycarbonyl group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.

Table 1: Chemical Identifiers for **N-(Benzylloxycarbonyl)-D-phenylalanine**

Identifier	Value
CAS Number	2448-45-5 [1] [2]
Molecular Formula	C ₁₇ H ₁₇ NO ₄ [1] [2]
Molecular Weight	299.32 g/mol [1] [2]
IUPAC Name	(2R)-2-[(benzyloxy)carbonylamino]-3-phenylpropanoic acid
Synonyms	N-Cbz-D-phenylalanine, Z-D-Phe-OH, N-Carbobenzoxy-D-phenylalanine [3]
PubChem CID	100081
InChI Key	RRONHWAVOYADJL-OAHLLOKOSA-N [1]

Table 2: Physicochemical Properties of **N-(Benzylloxycarbonyl)-D-phenylalanine**


Property	Value
Melting Point	85-88 °C [1] [2]
Appearance	White to off-white powder or crystals [1] [3]
Solubility	Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water. [1] [4]
Optical Rotation [α]D	-5.3° (c=4, AcOH) [5]
pKa (Predicted)	3.86 ± 0.10 [1]

Biological Activity: Inhibition of Topoisomerase IIα

Recent research has highlighted the potential for N-benzylloxycarbonyl-L-phenylalanine derivatives to act as potent inhibitors of topoisomerase IIα (Topo IIα).[\[6\]](#) Topo IIα is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer therapies.[\[7\]](#)[\[8\]](#)

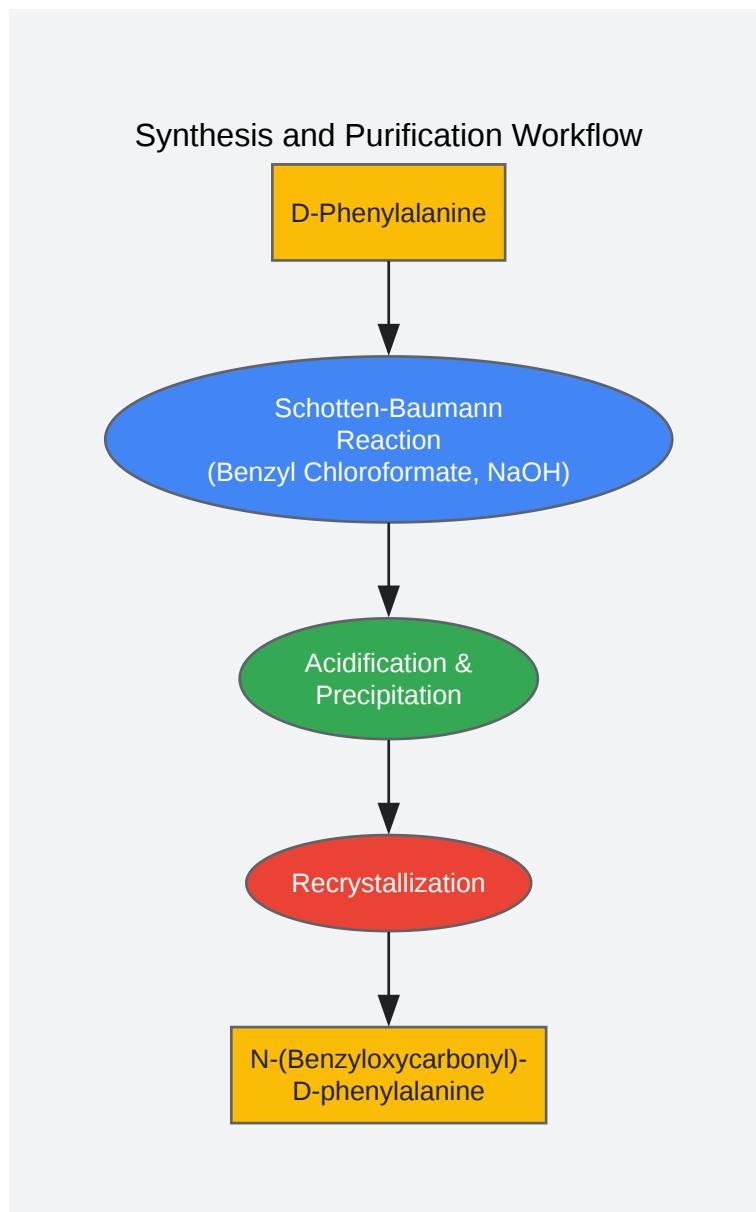
The catalytic cycle of Topo II α involves the creation of a transient double-strand break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, thereby resolving DNA tangles and supercoils.^{[7][9]} Inhibitors of Topo II α can be classified as "poisons," which stabilize the DNA-enzyme cleavage complex, leading to DNA damage, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle without causing DNA breaks.^[7]

The inhibition of Topo II α by N-benzyloxycarbonyl-phenylalanine derivatives suggests a promising avenue for the development of novel therapeutic agents. The interaction of these small molecules with the enzyme can disrupt its function, leading to cell cycle arrest and apoptosis in cancer cells.^[6]

[Click to download full resolution via product page](#)

Caption: Inhibition of the Topoisomerase II α catalytic cycle.

Experimental Protocols


This section provides detailed methodologies for the synthesis, purification, and characterization of **N-(Benzoyloxycarbonyl)-D-phenylalanine**.

Synthesis of N-(Benzylloxycarbonyl)-D-phenylalanine

The most common method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction.[10]

Procedure:

- Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.
- Cool the solution in an ice bath.
- Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.[10]
- After the addition is complete, continue stirring for 1-2 hours at room temperature.
- Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Acidify the aqueous layer with cold dilute hydrochloric acid to precipitate the **N-(Benzylloxycarbonyl)-D-phenylalanine**.
- Collect the white solid by filtration, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a standard method for assessing the purity of N-protected amino acids.

Table 3: HPLC Method for **N-(Benzylloxycarbonyl)-D-phenylalanine**

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)[11]
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water[11]
Mobile Phase B	Acetonitrile with 0.1% TFA[11]
Gradient	A linear gradient from 30% to 100% Mobile Phase B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μ L
Column Temperature	25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for the structural confirmation of **N-(Benzylloxycarbonyl)-D-phenylalanine**.

Table 4: ^1H NMR (400 MHz, CDCl_3) Data for N-(Benzylloxycarbonyl)-L-phenylalanine

Note: The spectrum for the D-enantiomer is identical to the L-enantiomer. The data below is for the more commonly available L-enantiomer and serves as a reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.20	s	1H	COOH
7.37 - 7.04	m	10H	Aromatic-H
5.25	d	1H	NH
5.08	s	2H	O-CH ₂ -Ph
4.69	m	1H	α -CH
3.14	m	2H	β -CH ₂

Data sourced from ChemicalBook for the L-enantiomer.[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Table 5: Expected Mass Spectrometry Data for **N-(Benzylloxycarbonyl)-D-phenylalanine**

Ion	Calculated m/z
[M+H] ⁺	300.1230
[M+Na] ⁺	322.1049
[M-H] ⁻	298.1085

Expected Fragmentation: Under electron impact, benzylloxycarbonyl derivatives are known to undergo characteristic fragmentation patterns, including the loss of the benzyl group (C₇H₇, 91 m/z) and the benzyloxy group (C₇H₇O, 107 m/z).[\[13\]](#)

Conclusion

N-(Benzylloxycarbonyl)-D-phenylalanine is a fundamental component in the synthesis of peptides and a molecule with demonstrated potential in the development of novel therapeutics.

The data and protocols presented in this guide are intended to provide researchers with the necessary information for the effective use and characterization of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino acid protecting groups [thegpm.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Cbz-D-Phenylalanine manufacturers and suppliers in india [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the catalytic function of topoisomerase II alpha through association with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.hightfine.com]
- 11. hplc.eu [hplc.eu]
- 12. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]
- 13. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(Benzylloxycarbonyl)-D-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554491#n-benzylloxycarbonyl-d-phenylalanine-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com